
L-arginine
Overview
Description
DL-Arginine is a compound that consists of both D-arginine and this compound enantiomers. Arginine is an amino acid that plays a crucial role in various physiological processes. It is involved in the synthesis of proteins and serves as a precursor for the production of nitric oxide, a molecule that is essential for vascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Arginine can be synthesized through several methods. One common approach involves the chemical synthesis from ornithine via the formation of citrulline. This process typically requires the use of specific enzymes and controlled reaction conditions to ensure the correct formation of the arginine molecule .
Industrial Production Methods
In industrial settings, Dthis compound is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce arginine, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
DL-Arginine undergoes several types of chemical reactions, including:
Oxidation: Dthis compound can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: Various substitution reactions can occur, particularly involving the amino and guanidino groups
Common Reagents and Conditions
Common reagents used in reactions involving Dthis compound include nitric oxide synthase for oxidation reactions and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the desired outcome .
Major Products
The major products formed from reactions involving Dthis compound include nitric oxide, citrulline, and various substituted arginine derivatives .
Scientific Research Applications
Cardiovascular Health
Role in Nitric Oxide Production
L-arginine is a precursor for nitric oxide synthesis, which is essential for maintaining vascular tone and health. Studies have shown that this compound supplementation can improve endothelial function and reduce cardiovascular risk factors.
Clinical Findings
- A study involving 52 healthy participants demonstrated that this compound supplementation significantly decreased fasting blood sugar, triglycerides, LDL cholesterol, and total cholesterol levels compared to a placebo group .
- In patients with chronic heart failure, this compound supplementation improved hemodynamic parameters and increased serum nitric oxide levels, suggesting enhanced vascular function .
Respiratory Conditions
Cystic Fibrosis
In cystic fibrosis patients, this compound has been shown to augment airway nitric oxide levels, which are typically lower than in healthy individuals. A double-blind placebo-controlled trial found that a single dose of this compound resulted in a significant increase in exhaled nitric oxide (eNO) levels after 6 weeks of supplementation .
Neurological Disorders
Spinocerebellar Ataxia
Recent clinical trials have explored the efficacy of this compound in treating spinocerebellar ataxia (SCA6). In a Phase 2 trial involving 40 patients, those receiving this compound showed a mild reduction in ataxia symptoms as measured by the Scale for the Assessment and Rating of Ataxia (SARA), although the results did not reach statistical significance .
Inflammatory Diseases
Arthritis and Bone Health
Research indicates that this compound may inhibit inflammatory processes associated with arthritis. In animal models, it was found to block osteoclast formation and protect against inflammatory bone loss by shifting metabolic pathways in osteoclasts from glycolysis to oxidative phosphorylation . This suggests a potential therapeutic role for this compound in managing inflammatory bone diseases.
Metabolic Disorders
Diabetes Management
this compound supplementation has been studied for its effects on metabolic health in individuals with type 2 diabetes. It has been shown to enhance endothelial-dependent vasodilation and improve vascular health without significantly affecting glycemic control .
Immune Function
Macrophage Activity
this compound plays a role in modulating immune responses through its effects on macrophage function. It has been shown to enhance macrophage effector functions against pathogens like Mycobacterium leprae, suggesting its potential use in infectious diseases .
Comprehensive Data Table
Mechanism of Action
DL-Arginine exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide is produced from arginine by the enzyme nitric oxide synthase. This molecule acts as a signaling molecule, regulating various physiological processes such as vasodilation, immune response, and neurotransmission .
Comparison with Similar Compounds
DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine. These compounds are metabolically related and share similar roles in the body. Dthis compound is unique in its ability to directly produce nitric oxide, making it particularly valuable in research and therapeutic applications .
Similar Compounds
L-Citrulline: Involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and amino acid metabolism.
L-Glutamine: Important for protein synthesis and immune function
Dthis compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.
Biological Activity
L-arginine, a semi-essential amino acid, plays a crucial role in various physiological processes in the human body. It is a precursor for the synthesis of nitric oxide (NO), which is vital for vascular function, immune response, and cellular signaling. This article explores the biological activity of this compound, encompassing its metabolic pathways, clinical implications, and therapeutic applications.
Metabolic Pathways
This compound serves as a substrate for several important biological molecules:
- Nitric Oxide (NO) : A significant vasodilator that enhances blood flow and regulates blood pressure.
- Creatine : Essential for energy metabolism in muscle tissues.
- Polyamines : Involved in cellular growth and function.
- Agmatine : A neuromodulator that affects various physiological processes.
The synthesis of NO from this compound is catalyzed by nitric oxide synthases (NOS), which exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The balance between these forms is crucial for maintaining vascular health and responding to stressors such as hypoxia.
Physiological Effects
This compound has been shown to exert multiple beneficial effects on health:
- Vascular Health :
- Immune Function :
- Wound Healing :
- Metabolic Regulation :
Clinical Applications
This compound supplementation has been investigated in various clinical settings:
Cardiovascular Diseases
A systematic review highlighted the role of this compound in managing cardiovascular conditions. For instance, a study involving patients with heart failure reported improvements in ejection fraction and reduced vascular stiffness following this compound therapy . However, some studies have shown mixed results regarding its efficacy in acute myocardial infarction .
Exercise Performance
Research indicates that this compound may enhance exercise performance by improving blood flow to muscles. Athletes have reported increased endurance and reduced fatigue when supplemented with this compound prior to physical activity .
Hypoxia Resistance
Studies have shown that this compound can improve physiological responses to hypoxia, enhancing endurance performance in athletes and patients with respiratory conditions .
Case Studies
The following table summarizes notable case studies on the effects of this compound supplementation:
Q & A
Basic Research Questions
Q. What are the foundational biochemical pathways involving L-arginine, and how do they inform experimental design?
this compound serves as a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS) and participates in urea cycle regulation. Methodologically, researchers should measure NO metabolites (e.g., nitrites/nitrates) and urea cycle intermediates (e.g., ornithine, citrulline) using assays like chemiluminescence or HPLC . Baseline measurements of arginase activity and NOS isoforms (eNOS, iNOS) are critical for contextualizing outcomes, particularly in studies on vascular function or immune response .
Q. How can dietary this compound studies be designed to account for variable bioavailability in human trials?
Controlled feeding trials should standardize protein intake across participants to isolate this compound effects. Use isotopic labeling (e.g., ¹⁵N-arginine) to track metabolic flux and bioavailability. Pair plasma arginine levels with urinary excretion markers (e.g., asymmetric dimethylarginine) to assess absorption efficiency . Cross-over designs mitigate inter-individual variability, while regression models (Shapiro-Wilk normality tests) identify dose-response relationships .
Q. What statistical models are appropriate for determining optimal this compound supplementation levels in preclinical studies?
Linear mixed-effects models or ANOVA with Tukey post-hoc tests are standard for dose-ranging studies. For non-normal data (common in small animal cohorts), use Kruskal-Wallis tests or rank-based normalization (PROC RANK in SAS). Include covariates like baseline arginine status and litter effects in rodent studies .
Advanced Research Questions
Q. How do meta-analyses resolve contradictions in this compound’s therapeutic efficacy across clinical trials?
Umbrella reviews aggregate meta-analyses to evaluate consistency in outcomes (e.g., blood pressure reduction or immune modulation). Assess heterogeneity via I² statistics and subgroup analyses (e.g., separating trials by patient comorbidities or arginine dosage). Sensitivity analyses should exclude low-quality studies (Jadad score <3) and adjust for publication bias using funnel plots . For example, conflicting results on NO-mediated vasodilation may stem from variability in endothelial dysfunction severity across cohorts .
Q. What mechanisms underlie the paradoxical effects of this compound on nitric oxide (NO) in different pathological contexts?
In oxidative stress conditions (e.g., diabetes), this compound may exacerbate NO quenching by reactive oxygen species, negating vasodilation. Methodologically, measure superoxide dismutase (SOD) activity and peroxynitrite levels alongside NO. In contrast, under ischemia-reperfusion injury, arginine enhances NO bioavailability by restoring NOS cofactors (tetrahydrobiopterin). Use knockout models (e.g., eNOS⁻/⁻ mice) to isolate pathway-specific effects .
Q. How can researchers optimize this compound delivery systems to overcome cellular uptake limitations?
Nano-encapsulation (e.g., liposomal arginine) or co-administration with cationic amino acid transporters (CAT-1 enhancers like leucine) improves intracellular delivery. Validate uptake via radiolabeled tracers (³H-arginine) in vitro. For in vivo studies, combine microdialysis with mass spectrometry to quantify tissue-specific arginine kinetics .
Q. Methodological Challenges
Q. How should preclinical studies address discrepancies between rodent and human arginine metabolism?
Rodents synthesize arginine de novo, unlike humans, necessitating dietary restriction models to mimic human deficiency. Use transgenic models (e.g., arginase-II overexpression) to replicate human pathologies. Pair transcriptomic profiling (RNA-seq of hepatic urea cycle enzymes) with metabolic flux analysis .
Q. What strategies improve reproducibility in this compound’s immunomodulatory effects?
Standardize immune cell sources (e.g., PBMCs vs. tissue-resident macrophages) and culture conditions (arginine-free media). Measure polyamine synthesis (spermidine/spermine) via LC-MS to link arginine metabolism to functional outcomes (e.g., T-cell proliferation) .
Q. Data Synthesis Tools
Tool/Method | Application | Example Use Case |
---|---|---|
Umbrella Review | Aggregates meta-analyses | Resolving contradictions in blood pressure trials |
PROC RANK (SAS) | Normalizes non-parametric data | Analyzing skewed arginine plasma levels |
Isotopic Tracers | Tracks metabolic flux | Quantifying hepatic arginine conversion to NO |
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022618 | |
Record name | DL-Arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-25-1, 1119-34-2, 74-79-3 | |
Record name | (±)-Arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Detoxargin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | arginine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Arginine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | DL-Arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ARGININE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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